N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-5-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(20-16-22(31-26-20)21-6-3-15-30-21)28(18-4-1-2-5-18)14-13-27-12-9-19(25-27)17-7-10-24-11-8-17/h3,6-12,15-16,18H,1-2,4-5,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTKRVGOBVGAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 2034607-19-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.5 g/mol
- Structural Features : The compound contains an isoxazole ring, a furan moiety, and a pyridinyl-pyrazole group, which are significant for its biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Tumor Cell Proliferation : Compounds with imidazole and pyrazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines such as HCT15 and HeLa. For example, one study reported IC50 values ranging from 80 to 200 nM for structurally related compounds against these cell lines .
- Mechanism Insights : The anticancer activity is often linked to the inhibition of tubulin polymerization, a critical process for cell division. Compounds exhibiting this activity have been shown to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, compounds similar to this isoxazole derivative may also exhibit:
- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Certain structural analogs have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
Data Table: Biological Activity Overview
Study on Structural Analogues
A study focused on a series of pyrazole derivatives similar to N-cyclopentyl compounds revealed that modifications at the nitrogen positions significantly affected their potency against cancer cell lines. The presence of electron-donating groups enhanced activity, while electron-withdrawing groups reduced it .
Clinical Relevance
While specific clinical trials involving this compound are yet to be reported, ongoing research into related compounds suggests that they could serve as promising candidates for future drug development targeting various cancers.
Scientific Research Applications
The compound exhibits several promising biological activities, making it a candidate for further research in drug development. Key areas of interest include:
1. Anti-inflammatory Activity
Research indicates that compounds similar to N-cyclopentyl derivatives can exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
2. Anticancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in glioma cells, potentially through the inhibition of key signaling pathways such as AKT and mTOR.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 10 | Induction of necroptosis |
| Breast Cancer | 15 | Cell cycle arrest at G2/M |
Case Studies
Several case studies have highlighted the effectiveness of compounds related to N-cyclopentyl derivatives in reducing inflammation and tumor viability:
"Compound C effectively reduced glioma viability in vitro both by inhibiting proliferation and inducing cell death."
These findings underscore the potential of this compound as a therapeutic agent in oncology.
Synthesis and Derivative Studies
Research into the synthesis of N-cyclopentyl derivatives has also revealed insights into their structural activity relationships (SAR). For example, modifications to the furan and pyridine moieties can significantly influence biological activity.
Key Findings:
- Compounds with furan rings often demonstrate enhanced anti-inflammatory properties.
- The presence of pyridine groups is associated with increased cytotoxicity against cancer cells.
Q & A
Q. How can researchers optimize formulation strategies to enhance the compound’s bioavailability?
- Strategies :
- Nanoparticle Encapsulation : Use PLGA or liposomes to improve solubility.
- Prodrug Design : Introduce phosphate or ester groups to enhance intestinal absorption .
Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear kinetics?
- Tools : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate Hill coefficients and EC₅₀/IC₅₀ values. Use Akaike’s Information Criterion (AIC) to compare competing models .
Q. How should researchers validate off-target effects identified in high-throughput screening (HTS)?
- Workflow :
Secondary Assays : Confirm hits using orthogonal methods (e.g., fluorescence polarization for protein-protein interactions).
CRISPR-Cas9 Knockout : Eliminate putative off-targets and reassay activity .
Comparative and Mechanistic Studies
Q. What in silico and in vitro methods are critical for elucidating the compound’s mechanism of action?
- Integrated Workflow :
Network Pharmacology : Use STRING or KEGG to map potential signaling pathways.
RNA Interference : Knock down predicted targets (e.g., PI3K/AKT) and assess phenotypic changes .
Q. How does the compound’s stability in plasma correlate with its in vivo efficacy?
- Protocol :
- Plasma Stability Assay : Incubate with mouse/human plasma and quantify remaining compound via LC-MS.
- Pharmacokinetic Modeling : Link stability data to AUC and Cmax values from animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
